molecular formula C8H6BrFO B569735 2-Bromo-5-fluoro-4-methylbenzaldehyde CAS No. 916792-21-7

2-Bromo-5-fluoro-4-methylbenzaldehyde

Cat. No.: B569735
CAS No.: 916792-21-7
M. Wt: 217.037
InChI Key: RKDXMZSJZPGBRQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Biochemical Analysis

Biochemical Properties

It is known that bromo and fluoro groups in the benzene ring can participate in various reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, potentially interacting with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can participate in free radical reactions , which could potentially lead to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-4-methyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Bromo-5-fluoro-4-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in chemical synthesis compared to its analogs, which may only have one halogen substituent .

Properties

IUPAC Name

2-bromo-5-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDXMZSJZPGBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652925
Record name 2-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-21-7
Record name 2-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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